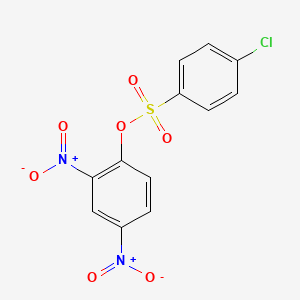
Morpholinophosphonic acid ethyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinophosphonic acid ethyl methyl ester is an organophosphorus compound that features a morpholine ring attached to a phosphonic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholinophosphonic acid ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of morpholine with a phosphonic acid derivative, such as a phosphonic acid chloride, in the presence of an appropriate base. The reaction typically proceeds under mild conditions and yields the desired ester product.
Another method involves the esterification of morpholinophosphonic acid with ethanol and methanol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinophosphonic acid ethyl methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Morpholinophosphonic acid, ethanol, and methanol.
Reduction: Corresponding phosphine oxide.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Morpholinophosphonic acid ethyl methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of morpholinophosphonic acid ethyl methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl phosphonic acid methyl ester
- Morpholinophosphonic acid
- Dimethyl phosphonic acid ethyl ester
Comparison
Morpholinophosphonic acid ethyl methyl ester is unique due to the presence of both a morpholine ring and a phosphonic acid ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the morpholine ring can enhance the compound’s solubility in water and other polar solvents, making it more versatile for various applications .
Propriétés
Numéro CAS |
90221-37-7 |
|---|---|
Formule moléculaire |
C7H16NO4P |
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
4-[ethoxy(methoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-13(9,10-2)8-4-6-11-7-5-8/h3-7H2,1-2H3 |
Clé InChI |
XWCAQOXICNQKQM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N1CCOCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





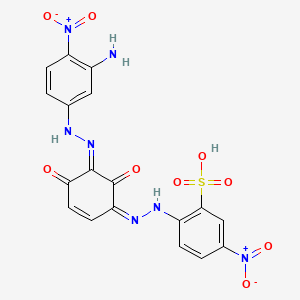
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
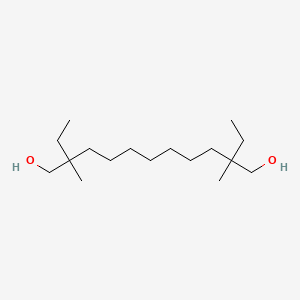

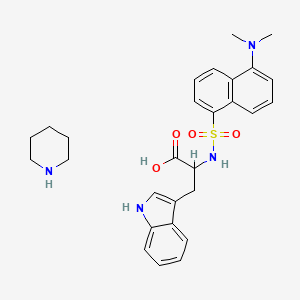
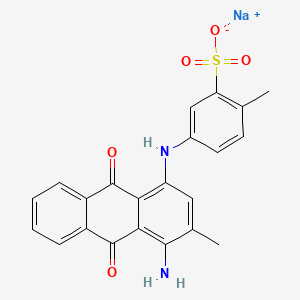

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)

